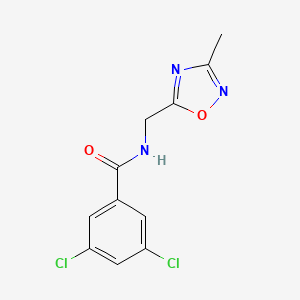

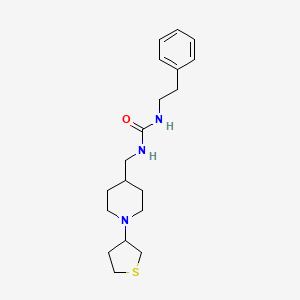

![molecular formula C9H8N2O3S B2836629 Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate CAS No. 1353498-44-8](/img/structure/B2836629.png)

Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

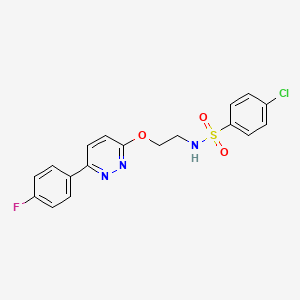

Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is a chemical compound that belongs to the class of condensed pyrimidines . It is a key structural fragment of antiviral agents .

Synthesis Analysis

The synthesis of condensed pyrimidines like Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate often involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis

The molecular structure of Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is represented by the SMILES stringO=C1C2=C (N=CN1CC)SC (C (O)=O)=C2C . The InChI representation is 1S/C10H10N2O3S/c1-3-12-4-11-8-6 (9 (12)13)5 (2)7 (16-8)10 (14)15/h4H,3H2,1-2H3, (H,14,15) . Chemical Reactions Analysis

The Dimroth rearrangement, a key process in the synthesis of Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate, can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis

The empirical formula of Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate isC10H10N2O3S . Its molecular weight is 238.26 . The compound is a solid .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is integral in synthesizing various thieno[3,4-d]pyrimidines. For instance, reactions with 1,3-dicarbonyl compounds lead to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).

Antimicrobial Properties

- Derivatives of ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate exhibit moderate antimicrobial properties. Some compounds with specific substituents have shown high inhibitory activity against Candida albicans fungi (Vlasov et al., 2015).

Pharmacological Activity

- Pharmacologically, some derivatives of this compound have shown antiallergenic activity. Optimization of activity is influenced by specific substitutions at different positions of the molecule (Temple et al., 1979).

Cytotoxicity and Anticancer Potential

- There is interest in exploring the cytotoxicity of thieno[2,3-d]pyrimidine derivatives. Studies have indicated their potential as anticancer agents, with some derivatives showing growth inhibitory activity against leukemia cells (Al-Trawneh et al., 2021).

Synthesis of Fused Derivatives

- The compound is used in the synthesis of fused derivatives like pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines, which have been synthesized for various applications (Ahmed, 2003).

Crystal Structure Analysis

- Understanding its crystal structure, as seen in specific derivatives like ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, contributes to drug design and development (Hu Yang, 2009).

Wirkmechanismus

While the specific mechanism of action for Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is not explicitly mentioned in the search results, it’s worth noting that thieno[2,3-d]pyrimidine derivatives have been reported to display a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer activities .

Zukünftige Richtungen

The future directions for Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate could involve further exploration of its potential as an antiviral agent . Additionally, given its broad spectrum of biological activities, it may also be worthwhile to investigate its potential in other therapeutic applications .

Eigenschaften

IUPAC Name |

ethyl 4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-2-14-9(13)5-3-15-8-6(5)7(12)10-4-11-8/h3-4H,2H2,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKAKAYZDFPCIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC2=C1C(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

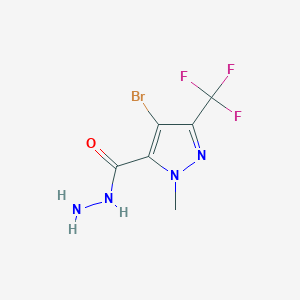

![N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2836548.png)

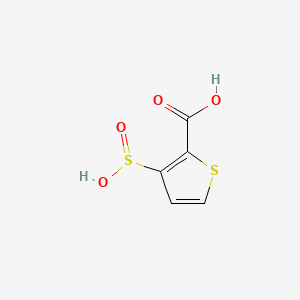

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2836550.png)

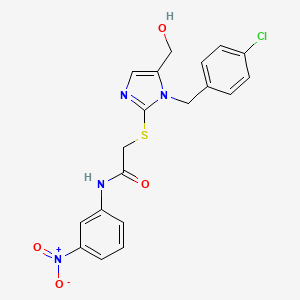

![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2836554.png)

![3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2836555.png)

![1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride](/img/structure/B2836564.png)